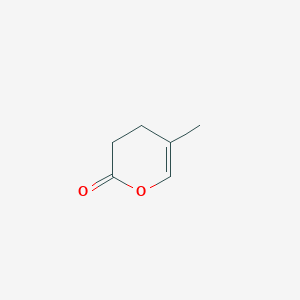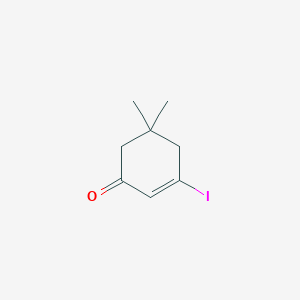
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is an organic compound with the molecular formula C8H11IO It is a derivative of cyclohexenone, where the iodine atom is substituted at the 3rd position and two methyl groups are attached at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- typically involves the iodination of 3,5-dimethyl-2-cyclohexen-1-one. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Reduction: 3-iodo-5,5-dimethylcyclohexanol.
Oxidation: 3-iodo-5,5-dimethylcyclohexanone or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom and the carbonyl group. These functional groups can participate in various nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Cyclohexen-1-one: Lacks both the iodine atom and the methyl groups, resulting in different chemical properties and reactivity.
3-Iodo-2-cyclohexen-1-one: Similar structure but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2-Cyclohexen-1-one, 3-iodo-5,5-dimethyl- is unique due to the presence of both the iodine atom and the methyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The iodine atom provides a site for further functionalization, while the methyl groups influence the compound’s steric and electronic properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
56671-85-3 |
|---|---|
Fórmula molecular |
C8H11IO |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
3-iodo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11IO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 |
Clave InChI |
OCMIOCRBXIMOEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


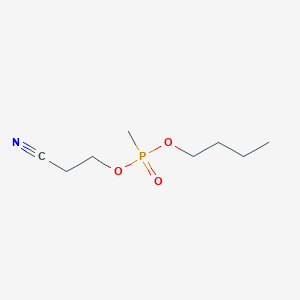
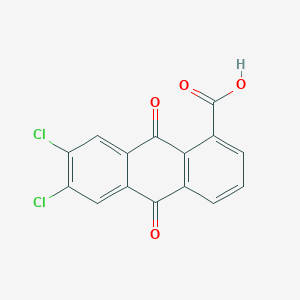
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
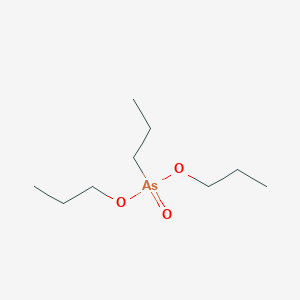
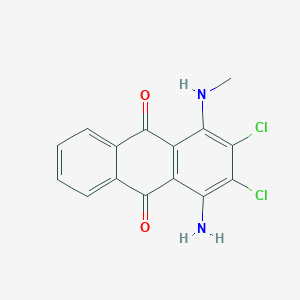
stannane](/img/structure/B14629820.png)
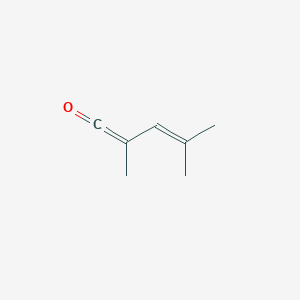
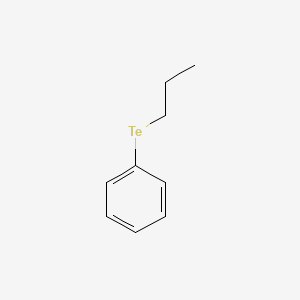
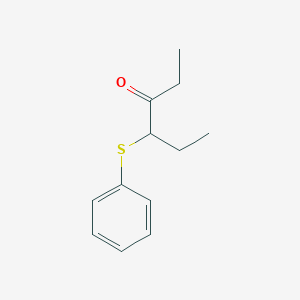
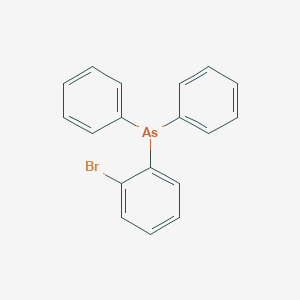
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)


